molecular formula C21H23N3O3S B4521842 1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B4521842
M. Wt: 397.5 g/mol
InChI Key: GLAAPCXNUKVZPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the piperazine and thiophene intermediates. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing by-products.

Chemical Reactions Analysis

1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to specific sites on proteins, while the thiophene moiety can participate in π-π interactions with aromatic amino acids . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include those with piperazine and thiophene moieties, such as:

    Brexpiprazole: An antipsychotic with a similar piperazine ring structure.

    Aripiprazole: Another antipsychotic with a related structure.

    Thiophene derivatives: Compounds with thiophene rings that exhibit various biological activities. 1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its combination of these structural elements, which may confer distinct biological properties and applications.

Properties

IUPAC Name

1-benzyl-4-[4-(thiophene-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-19-13-17(15-24(19)14-16-5-2-1-3-6-16)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-28-18/h1-7,12,17H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAAPCXNUKVZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Reactant of Route 6
1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

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